

Application Notes and Protocols for Flow Cytometry Analysis of IL-17

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Compound of Interest

Compound Name: NIBR-17

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Introduction

Interleukin-17 (IL-17) is a pro-inflammatory cytokine primarily produced by T helper 17 (Th17) cells, a distinct lineage of CD4+ T helper cells. IL-17 plays a crucial role in host defense against extracellular pathogens and has been implicated in the pathogenesis of various autoimmune and inflammatory diseases. Flow cytometry is a powerful technique for the identification and quantification of IL-17-producing cells at a single-cell level, providing valuable insights into the immune response in health and disease. These application notes provide a comprehensive guide to the analysis of IL-17 by flow cytometry.

Principle of the Assay

Intracellular cytokine staining by flow cytometry allows for the detection of IL-17 within individual cells. The general workflow involves stimulating peripheral blood mononuclear cells (PBMCs) or other single-cell suspensions to induce cytokine production. A protein transport inhibitor is added to block the secretion of IL-17, causing it to accumulate inside the cell. The cells are then stained for cell surface markers to identify specific cell populations, followed by fixation and permeabilization to allow anti-IL-17 antibodies to enter the cell and bind to the intracellular cytokine. The stained cells are subsequently analyzed on a flow cytometer.

Quantitative Data Summary

The following tables summarize quantitative data on the frequency of IL-17 producing cells as determined by flow cytometry in various studies.

Table 1: Frequency of IL-17+ T Cells in Peripheral Blood of Healthy Donors and Patients with Autoimmune Diseases.

Cell Population	Condition	Percentage of IL-17+ Cells (Mean \pm SD or Median)	Reference
CD4+ T cells	Healthy Controls	$0.88 \pm 0.16\%$	[1]
CD4+ T cells	Rheumatoid Arthritis	$\sim 1\%$	[2]
Memory CD4+ T cells (CD45RO+)	Healthy Controls	$2.83 \pm 1.23\%$	[3]
Memory CD4+ T cells (CD45RO+)	Systemic Lupus Erythematosus	$3.51 \pm 1.32\%$	[3]
CD4+ T cells	Healthy Controls	$9.14 \pm 0.25\%$	[4]
CD4+ T cells	Systemic Sclerosis	$16.95 \pm 0.85\%$	[4]
CD4+ T cells	Healthy Controls	$0.89 \pm 0.56\%$	[5]
CD4+ T cells	Non-Small-Cell Lung Cancer	$1.74 \pm 1.18\%$	[5]

Table 2: IL-17 Production by Different T Cell Subsets Following In Vitro Stimulation.

T Cell Subset	Stimulation Conditions	Percentage of IL-17A+ Cells (Median)	Reference
CD4+ T cells	PMA/Ionomycin (3 hours)	0.75%	[6]
CD8+ T cells	PMA/Ionomycin (3 hours)	Not specified, but lower than CD4+	[6]
Vα7.2- CD8+ T cells	anti-CD3/CD28 + IL-1β/IL-23	Significantly increased vs. control	[6]
Vα7.2+ CD8+ T cells	anti-CD3/CD28 + IL-1β/IL-23	Significantly increased vs. control, and higher than Vα7.2-	[6]

Experimental Protocols

Protocol 1: Intracellular Staining of IL-17 in Human PBMCs

This protocol describes the general steps for stimulating human PBMCs and subsequent intracellular staining for IL-17A.

Materials:

- Human PBMCs, isolated by Ficoll-Paque density gradient centrifugation
- RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
- Cell Stimulation Cocktail (e.g., containing PMA and Ionomycin)
- Protein Transport Inhibitor (e.g., Brefeldin A or Monensin)
- Phosphate-Buffered Saline (PBS)
- FACS Buffer (PBS with 2% FBS)

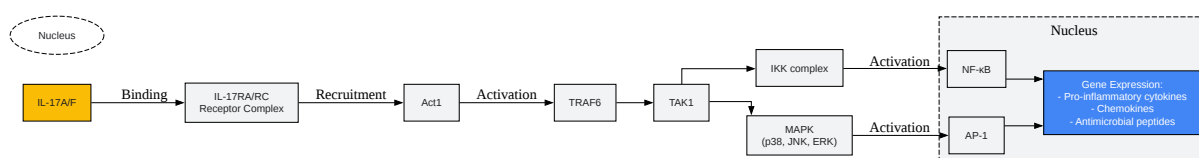
- Fixable Viability Dye
- Fluorochrome-conjugated antibodies for cell surface markers (e.g., CD3, CD4, CD8)
- Fixation/Permeabilization Buffer
- Permeabilization/Wash Buffer
- Fluorochrome-conjugated anti-human IL-17A antibody
- Isotype control antibody

Procedure:

- Cell Stimulation: a. Resuspend PBMCs in complete RPMI 1640 medium at a concentration of $1-2 \times 10^6$ cells/mL. b. Add Cell Stimulation Cocktail to the cell suspension. c. Add Protein Transport Inhibitor to the cell suspension. d. Incubate the cells for 4-6 hours at 37°C in a 5% CO2 incubator.
- Surface Staining: a. Wash the cells with PBS. b. Resuspend the cells in FACS buffer and add the Fixable Viability Dye. Incubate for 20 minutes at 4°C in the dark. c. Wash the cells with FACS buffer. d. Resuspend the cells in FACS buffer and add the appropriate combination of fluorochrome-conjugated antibodies for cell surface markers. e. Incubate for 30 minutes at 4°C in the dark. f. Wash the cells twice with FACS buffer.
- Fixation and Permeabilization: a. Resuspend the cell pellet in Fixation/Permeabilization buffer. b. Incubate for 20 minutes at 4°C in the dark. c. Wash the cells with Permeabilization/Wash Buffer.
- Intracellular Staining: a. Resuspend the fixed and permeabilized cells in Permeabilization/Wash Buffer. b. Add the fluorochrome-conjugated anti-human IL-17A antibody or the corresponding isotype control. c. Incubate for 30 minutes at 4°C in the dark. d. Wash the cells twice with Permeabilization/Wash Buffer.
- Flow Cytometry Analysis: a. Resuspend the cells in FACS buffer. b. Acquire the samples on a flow cytometer. c. Analyze the data using appropriate software. Gate on viable, single cells,

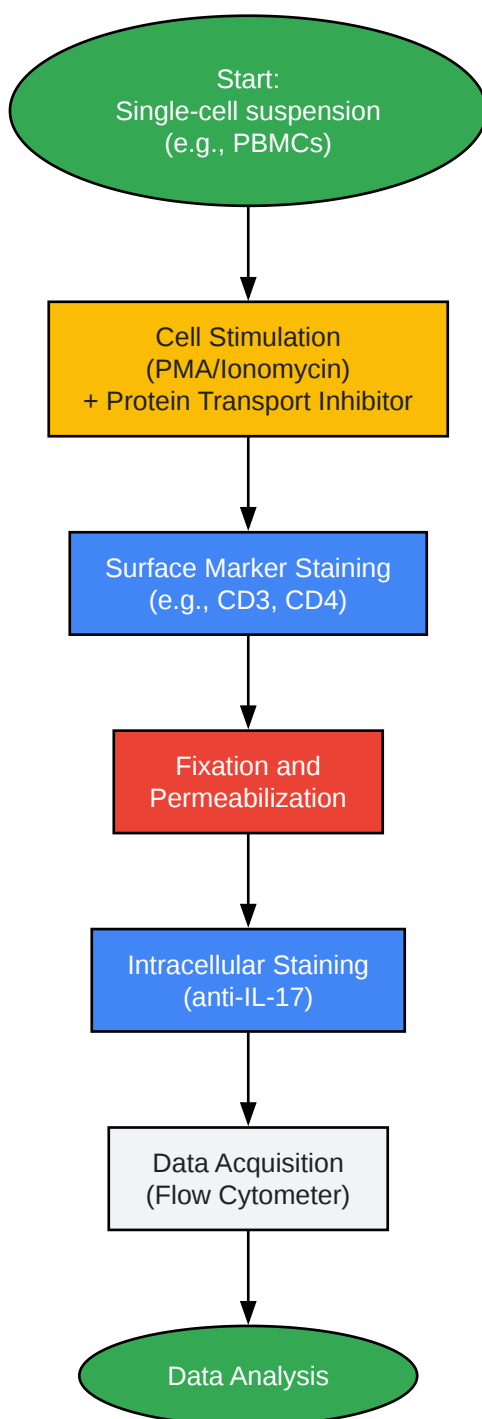
then on the lymphocyte population of interest (e.g., CD3+CD4+ T cells) to determine the percentage of IL-17A+ cells.

Diagrams



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Caption: IL-17 Signaling Pathway.



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Caption: Intracellular IL-17 Flow Cytometry Workflow.

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